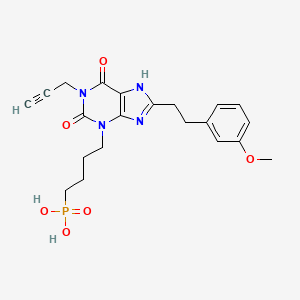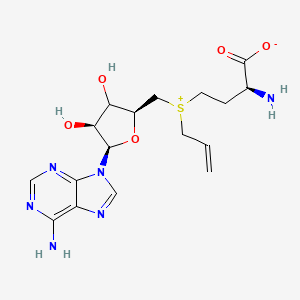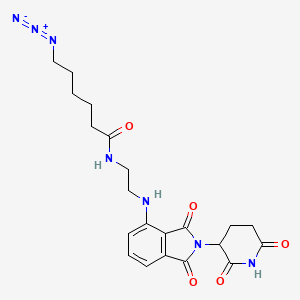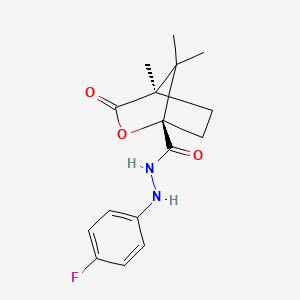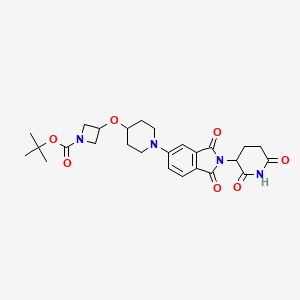
E3 Ligase Ligand-linker Conjugate 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 4 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ligase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 4 involves several steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Conjugation: The final step involves conjugating the linker-ligand complex to the target-binding unit.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions. The process may include:
Batch Processing: Large quantities of the compound are synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for the efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 4 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin molecules to the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: The ubiquitin molecule is a key reagent in the ubiquitination process.
E3 Ligase: The E3 ligase enzyme is essential for the transfer of ubiquitin to the target protein.
Proteasome: The proteasome is responsible for the degradation of ubiquitinated proteins.
Major Products Formed
The major product formed from these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 4 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 4 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 4 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon-based Ligands: These ligands target the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau (VHL) Ligands: These ligands target the VHL E3 ligase and are commonly used in PROTAC development.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and stability, which make it a valuable tool in the development of effective PROTACs .
Propriétés
Formule moléculaire |
C26H32N4O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
tert-butyl 3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C26H32N4O7/c1-26(2,3)37-25(35)29-13-17(14-29)36-16-8-10-28(11-9-16)15-4-5-18-19(12-15)24(34)30(23(18)33)20-6-7-21(31)27-22(20)32/h4-5,12,16-17,20H,6-11,13-14H2,1-3H3,(H,27,31,32) |
Clé InChI |
SBSPAJINCZWYPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)



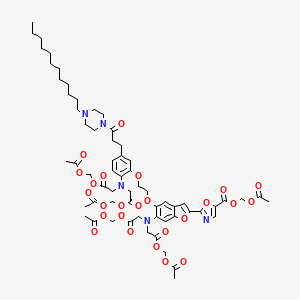
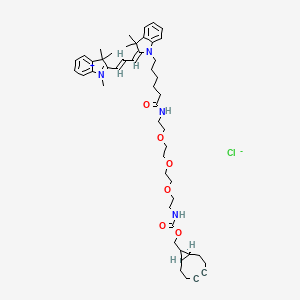
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
